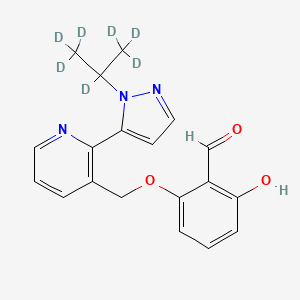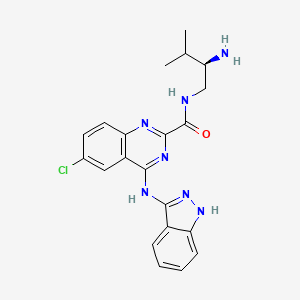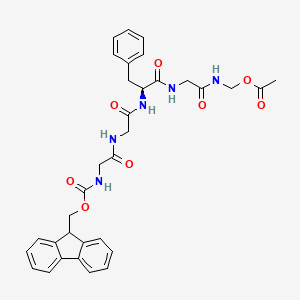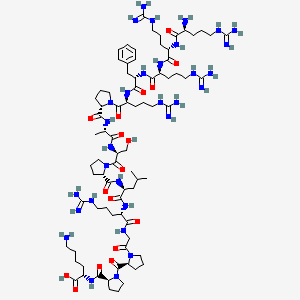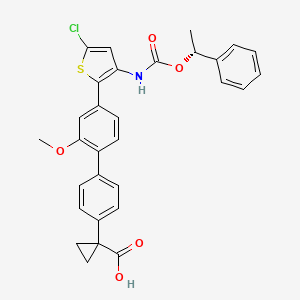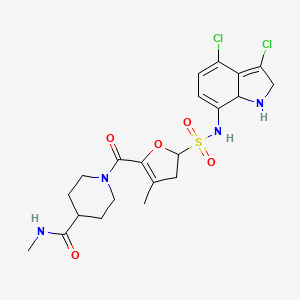
E3 ligase Ligand 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand 24 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to selectively degrade disease-related proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functionalization to introduce specific binding groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand 24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 24 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in the study of reaction mechanisms.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic strategies for diseases such as cancer
Industry: Utilized in the production of pharmaceuticals and in the development of new chemical processes.
Wirkmechanismus
E3 ligase Ligand 24 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex, where the ligand brings the E3 ligase and the target protein into close proximity. The ubiquitinated target protein is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular function .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand 24 can be compared with other similar compounds, such as:
Nutlin: Binds to MDM2 and disrupts the MDM2-p53 interaction.
Idasanutlin: Another MDM2 binder with similar properties to Nutlin.
Cereblon Ligands: Used in the development of PROTACs targeting cereblon.
This compound is unique due to its specific binding affinity and the ability to form stable ternary complexes, making it a valuable tool in targeted protein degradation .
Eigenschaften
Molekularformel |
C21H26Cl2N4O5S |
|---|---|
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
1-[2-[(3,4-dichloro-2,7a-dihydro-1H-indol-7-yl)sulfamoyl]-4-methyl-2,3-dihydrofuran-5-carbonyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H26Cl2N4O5S/c1-11-9-16(32-19(11)21(29)27-7-5-12(6-8-27)20(28)24-2)33(30,31)26-15-4-3-13(22)17-14(23)10-25-18(15)17/h3-4,12,16,18,25-26H,5-10H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
LHJCXLWOHHAVEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(C1)S(=O)(=O)NC2=CC=C(C3=C(CNC23)Cl)Cl)C(=O)N4CCC(CC4)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
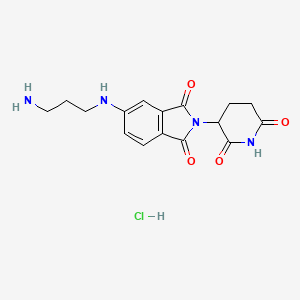
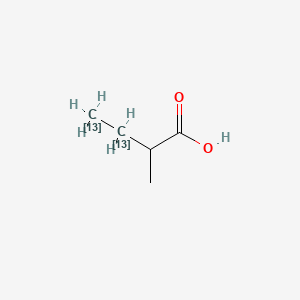
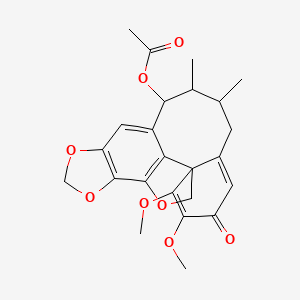
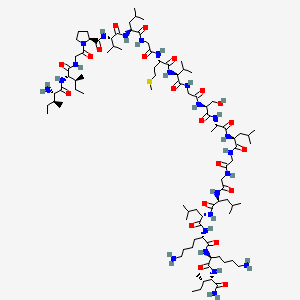
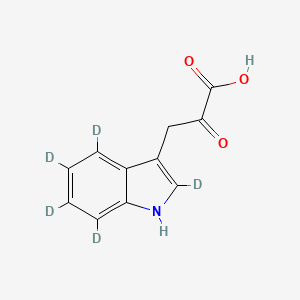
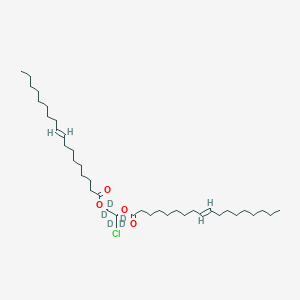
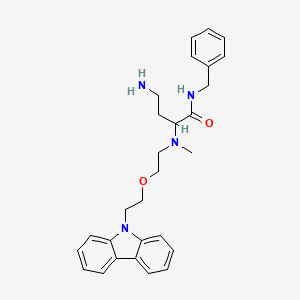
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
